(3R,4R)-4-Amino-2,2,6,6-tetramethyl-1-(l1-oxidaneyl)piperidine-3-carboxylic acid
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Overview
Description
(3R,4R)-4-Amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic Acid is a compound with significant interest in various scientific fields due to its unique structural and chemical properties. This compound is characterized by its piperidine ring, which is substituted with amino and carboxylic acid groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-Amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic Acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2,6,6-tetramethylpiperidine.
Oxidation: The piperidine ring is oxidized to introduce the oxyl group.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-Amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(3R,4R)-4-Amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic Acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3R,4R)-4-Amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic Acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-Aminoantipyrine: Another compound with an amino group and a similar structural framework.
2-Methylhippuric Acid: Shares some structural similarities but differs in functional groups.
Uniqueness
(3R,4R)-4-Amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic Acid is unique due to its specific stereochemistry and the presence of both amino and carboxylic acid groups on the piperidine ring. This combination of features makes it a valuable compound for various chemical and biological applications.
Properties
Molecular Formula |
C10H19N2O3 |
---|---|
Molecular Weight |
215.27 g/mol |
InChI |
InChI=1S/C10H19N2O3/c1-9(2)5-6(11)7(8(13)14)10(3,4)12(9)15/h6-7H,5,11H2,1-4H3,(H,13,14)/t6-,7+/m1/s1 |
InChI Key |
WMLWKMCEFYZLTC-RQJHMYQMSA-N |
Isomeric SMILES |
CC1(C[C@H]([C@H](C(N1[O])(C)C)C(=O)O)N)C |
Canonical SMILES |
CC1(CC(C(C(N1[O])(C)C)C(=O)O)N)C |
Origin of Product |
United States |
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